molecular formula C16H17N3O3 B13466764 3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13466764
M. Wt: 299.32 g/mol
InChI Key: VBENGWFHQKGMNW-UHFFFAOYSA-N
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Description

3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoindoline moiety fused with a piperidine-2,6-dione ring system. The presence of an amino group and a keto group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an amino-substituted isoindoline with a piperidine-2,6-dione derivative can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Mechanism of Action

The mechanism of action of 3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline moiety with a piperidine-2,6-dione ring system sets it apart from other similar compounds .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(6-amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H17N3O3/c17-11-4-8-3-10-7-19(13-1-2-14(20)18-15(13)21)16(22)12(10)6-9(8)5-11/h3,6,11,13H,1-2,4-5,7,17H2,(H,18,20,21)

InChI Key

VBENGWFHQKGMNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CC(CC4=C3)N

Origin of Product

United States

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